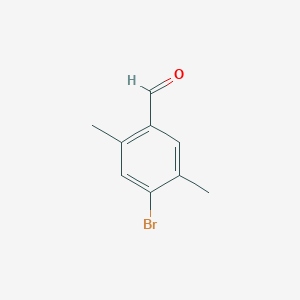

4-Bromo-2,5-dimethylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZFGJSUCDDCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10519395 | |

| Record name | 4-Bromo-2,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10519395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88111-74-4 | |

| Record name | 4-Bromo-2,5-dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88111-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10519395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,5-dimethylbenzaldehyde: Properties, Synthesis, and Reactivity for Advanced Research

Introduction & Strategic Importance

4-Bromo-2,5-dimethylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three key structural features: a reactive aldehyde group, a versatile bromine atom, and two electron-donating methyl groups. This unique combination allows for sequential and selective modifications, making it a valuable building block for complex molecular architectures.

For researchers in drug discovery and materials science, this compound offers a robust scaffold. The aldehyde function acts as a handle for forming imines, and alcohols, or for extending carbon chains via olefination. Simultaneously, the aryl bromide is primed for sophisticated carbon-carbon and carbon-heteroatom bond formations through transition-metal-catalyzed cross-coupling reactions. The methyl groups are not merely passive substituents; they sterically and electronically influence the reactivity of the aromatic ring and the aldehyde, providing a level of control that is crucial for targeted synthesis. This guide provides an in-depth examination of its chemical properties, synthesis, and reactivity, offering field-proven insights for its application in complex research environments.

Physicochemical & Spectroscopic Profile

The precise characterization of this compound is fundamental to its effective use. The following tables summarize its core physical and spectroscopic properties.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 88111-74-4 | [1][2] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 58.00°C - 63.00°C | |

| Purity | ≥95% | |

| SMILES | O=CC1=CC(C)=C(Br)C=C1C | [2] |

| MDL Number | MFCD16295236 | [1][2] |

Table 2: Predicted and Representative Spectroscopic Data

| Spectrum | Expected Chemical Shifts (δ) and Signals |

| ¹H NMR | ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).~7.7 ppm (s, 1H): Aromatic proton (H-6), deshielded by the adjacent aldehyde.~7.4 ppm (s, 1H): Aromatic proton (H-3).~2.5 ppm (s, 3H): Methyl protons (-CH₃ at C-5).~2.4 ppm (s, 3H): Methyl protons (-CH₃ at C-2). |

| ¹³C NMR | ~192 ppm: Aldehyde carbonyl carbon.~140-125 ppm: Aromatic carbons (6 signals).~20-22 ppm: Methyl carbons (2 signals). |

| IR (cm⁻¹) | ~2830, 2730: C-H stretch of the aldehyde.~1700: Strong C=O stretch of the aldehyde.~1600, 1480: C=C stretching of the aromatic ring.~1100-1000: C-Br stretching. |

Synthesis Strategies & Mechanistic Considerations

The synthesis of this compound can be approached from two primary retrosynthetic pathways: late-stage bromination of a pre-existing aldehyde or early-stage bromination followed by formylation. The choice of route depends on the availability of starting materials and the desired scale.

Route A: Electrophilic Bromination of 2,5-Dimethylbenzaldehyde

This is a direct and common approach. The directing effects of the substituents are key to its success. The two methyl groups are ortho, para-directing activators, while the aldehyde group is a meta-directing deactivator. The position para to the C-2 methyl group (C-5) is already substituted. The position ortho to the C-2 methyl (C-3) is sterically hindered. Therefore, electrophilic attack is strongly directed to the C-4 position, which is para to the C-5 methyl group and meta to the aldehyde, making this a highly regioselective transformation.

Experimental Protocol: Bromination of 2,5-Dimethylbenzaldehyde

This protocol is adapted from analogous procedures for substituted benzaldehydes.[4][5][6]

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylbenzaldehyde (1.0 eq.) in glacial acetic acid at 0°C.

-

Bromination: Prepare a solution of bromine (1.1 eq.) in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture while maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.

Route B: Formylation of 1-Bromo-2,5-dimethylbenzene

An alternative strategy involves introducing the aldehyde group onto a pre-brominated scaffold. The Vilsmeier-Haack reaction is exceptionally well-suited for this purpose, as it is effective on electron-rich aromatic rings and is generally a mild process.[7][8][9] The two methyl groups activate the ring, making it susceptible to formylation by the electrophilic Vilsmeier reagent (a chloroiminium salt generated in situ from DMF and POCl₃).[9][10]

Mechanism Insight: The reaction proceeds via electrophilic aromatic substitution. The electron-rich 1-bromo-2,5-dimethylbenzene attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[8][9]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Formation: In a dry flask under an inert atmosphere (e.g., Nitrogen), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0°C. Slowly add phosphorus oxychloride (POCl₃, ~1.5 eq.) while stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Addition of Substrate: Add 1-bromo-2,5-dimethylbenzene (1.0 eq.) to the pre-formed reagent.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours until TLC analysis indicates full consumption of the starting material.

-

Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by adding it to a stirred solution of ice and aqueous sodium acetate or sodium bicarbonate until the solution is neutral or slightly basic.

-

Workup: Stir the mixture for an additional 30-60 minutes to ensure complete hydrolysis. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil or solid by column chromatography.

Key Reactivity & Synthetic Utility

The value of this compound is fully realized through the selective reactions at its functional groups.

Reactions of the Aldehyde Group

The aldehyde is a versatile functional group for building molecular complexity. Standard transformations include:

-

Oxidation: Conversion to the corresponding 4-bromo-2,5-dimethylbenzoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted benzylamines, a common core in many pharmaceutical compounds.

-

Wittig Reaction: Reaction with a phosphorus ylide to form a substituted styrene, creating a new carbon-carbon double bond.

-

Henry Reaction: A base-catalyzed condensation with a nitroalkane, such as nitroethane, to form a β-nitro alcohol, which is a precursor to phenethylamines.[5]

Transformations at the Aryl Bromide Site

The C-Br bond is the gateway to advanced molecular construction, primarily through palladium-catalyzed cross-coupling reactions. This functionality is of paramount importance to drug development professionals for library synthesis and lead optimization.

Suzuki-Miyaura Coupling:

This is arguably the most powerful reaction involving the aryl bromide. It couples the aldehyde with an organoboron reagent (boronic acid or ester) to form a biaryl structure.[11][12] This reaction is foundational for synthesizing complex molecules from simpler, commercially available fragments.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for coupling aryl bromides and can be optimized.[13][14]

-

Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).

-

Reaction: Heat the reaction mixture with vigorous stirring (typically 80-100°C) for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the coupled biaryl aldehyde.

Applications in Medicinal Chemistry & Materials Science

The true utility of this compound is as a strategic intermediate.

-

In Drug Discovery: It serves as a starting point for synthesizing libraries of compounds. For example, a Suzuki coupling at the 4-position, followed by reductive amination of the aldehyde, allows for the rapid generation of diverse molecular scaffolds to probe structure-activity relationships (SAR). The presence of the bromine atom in related benzaldehyde salicylhydrazone structures has been linked to anxiolytic effects, highlighting the potential importance of halogenated scaffolds in neuropharmacology.[15]

-

In Materials Science: Aryl aldehydes are precursors to conjugated polymers and molecular materials with interesting optical and electronic properties. The ability to perform cross-coupling reactions at the bromine position allows for the incorporation of this unit into larger π-conjugated systems for applications in organic electronics.

Safety, Handling, & Storage

While comprehensive toxicological data is not available, related compounds are known irritants. Standard laboratory safety protocols should be strictly followed.

-

Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[16]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16] An inert atmosphere is recommended for long-term storage to prevent gradual oxidation of the aldehyde.[2]

References

Sources

- 1. CAS 88111-74-4 | 2715-9-06 | MDL MFCD16295236 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. 88111-74-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound(88111-74-4) 1H NMR [m.chemicalbook.com]

- 4. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 6. tandfonline.com [tandfonline.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

4-Bromo-2,5-dimethylbenzaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2,5-dimethylbenzaldehyde

Abstract: The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow used to elucidate and confirm the structure of this compound. Moving beyond a simple recitation of data, this document explores the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind the experimental choices and the logic of data interpretation, presenting a self-validating system of analysis. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of modern spectroscopic techniques in action.

Introduction: The Compound of Interest

This compound is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of various organic compounds.[1] Its structure, featuring a bromine atom and two methyl groups on the benzaldehyde ring, imparts unique reactivity and makes it a versatile building block for more complex molecules.[1] Accurate structural confirmation is not merely an academic exercise; it is a critical prerequisite for its use in further synthetic steps, ensuring the identity and purity of subsequent products. The elucidation process is a systematic investigation, applying multiple analytical techniques where the data from each method corroborates the others to build an unambiguous structural assignment.[2][3]

Physicochemical Properties

A summary of the key properties of the target compound is essential before delving into the spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [4] |

| Molecular Weight | 213.07 g/mol | [4] |

| CAS Number | 88111-74-4 | [4][5] |

| Appearance | White to yellow crystals or crystalline powder | [6] |

| Melting Point | Not consistently reported, varies with purity |

The Elucidation Workflow: A Strategic Approach

The structure elucidation of an unknown compound is a logical, multi-stage process.[7] We begin with techniques that provide broad, foundational information (such as molecular formula and functional groups) and progressively move to more detailed methods that reveal the precise connectivity of atoms.

Caption: A logical workflow for structure elucidation.

Synthesis: Establishing the Hypothesis

To validate a structure, we must first have a proposed structure. A common and effective method for preparing this compound is the direct bromination of 2,5-dimethylbenzaldehyde.

Experimental Protocol: Bromination

This protocol describes the electrophilic aromatic substitution reaction that introduces a bromine atom onto the p-xylene-derived ring.

-

Dissolution: Dissolve 2,5-dimethylbenzaldehyde in a minimal amount of glacial acetic acid at 0 °C.[8]

-

Reagent Preparation: In a separate vessel, prepare a solution of molecular bromine (Br₂) in glacial acetic acid.

-

Reaction: Slowly add the bromine solution to the aldehyde solution with continuous stirring.[8] The electron-donating methyl groups activate the ring, directing the incoming electrophile (bromine). The position para to the 2-methyl group and ortho to the 5-methyl group is sterically accessible and electronically favored, leading to the desired 4-bromo product.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring by TLC.[8][9]

-

Quenching & Precipitation: Pour the reaction mixture into a large volume of ice water to quench the reaction and precipitate the crude product.[8][9]

-

Purification: Collect the solid by filtration and purify by recrystallization from a suitable solvent like acetonitrile or by silica gel column chromatography to yield the final product.[8][9]

This synthesis provides us with a strong hypothesis: the product is indeed this compound. The following spectroscopic analysis will serve to rigorously test this hypothesis.

Mass Spectrometry: Determining Molecular Mass and Elemental Composition

Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and, crucially in this case, evidence for the presence of a halogen.[3]

The Isotopic Signature of Bromine

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[10][11] This is due to the natural abundance of bromine's two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The observation of this characteristic "M+2" peak is definitive evidence of a single bromine atom in the molecule.

Fragmentation Analysis

Electron Ionization (EI) mass spectrometry fragments the molecule in predictable ways, offering clues to its structure. The major fragmentation pathways for this compound are driven by the stability of the resulting ions.[12]

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion | Rationale for Fragmentation |

| 214 / 212 | ~98 / 100 | [C₉H₉⁷⁹/⁸¹BrO]⁺• | Molecular Ion (M⁺ / M+2) : Confirms the molecular weight and presence of one bromine atom. |

| 211 / 213 | ~55 | [C₉H₈⁷⁹/⁸¹BrO]⁺ | [M-H]⁺ : Loss of the aldehydic hydrogen radical, forming a stable acylium ion. |

| 185 / 183 | Moderate | [C₈H₆⁷⁹/⁸¹Br]⁺ | [M-CHO]⁺ : Loss of the formyl radical (-CHO). |

| 133 | Moderate | [C₉H₉O]⁺ | [M-Br]⁺ : Loss of a bromine radical, yielding the 2,5-dimethylbenzoyl cation. |

| 105 | High | [C₇H₅O]⁺ | Loss of bromine followed by loss of an ethyl radical. |

| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation, a common fragment from further degradation of the benzoyl cation. |

Data is synthesized from expected fragmentation patterns of brominated aromatic aldehydes.[12]

The mass spectrum strongly supports the proposed molecular formula of C₉H₉BrO.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying the functional groups present.[3][13]

Key Diagnostic Absorptions

For this compound, the IR spectrum is expected to show several characteristic peaks that confirm its identity as an aromatic aldehyde.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2820 & ~2720 | C-H Stretch | Aldehyde (in -CHO) | This pair of weak to medium bands, known as a Fermi doublet, is highly diagnostic for the C-H bond of an aldehyde group.[14][15] |

| ~1705 | C=O Stretch | Aldehyde (Carbonyl) | A very strong and sharp absorption. The position (~1705 cm⁻¹) is lower than that of a saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[14][15] |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of carbon-carbon double bond stretching within the benzene ring. |

| ~1210 - 1160 | C-C Stretch | Ar-CHO | Stretching of the bond between the aromatic ring and the aldehyde carbon.[13] |

| ~3030 | C-H Stretch | Aromatic | Stretching of the C-H bonds on the benzene ring. |

| ~2950 | C-H Stretch | Methyl (-CH₃) | Stretching of the C-H bonds in the two methyl groups. |

The IR spectrum provides unambiguous evidence for the presence of both an aromatic ring and a conjugated aldehyde functional group, perfectly aligning with the hypothesized structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, quantity, and connectivity of every hydrogen and carbon atom.[7][16]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum maps the different types of protons in the molecule.

Caption: Structure of this compound.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment (Proton) | Rationale |

| ~10.2 | 1H | Singlet (s) | -CHO | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield.[17][18] It has no adjacent protons, so it is a singlet. |

| ~7.6 | 1H | Singlet (s) | Ar-H (at C6) | This aromatic proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It has no adjacent protons (position 5 is substituted), so it appears as a singlet. |

| ~7.3 | 1H | Singlet (s) | Ar-H (at C3) | This aromatic proton is ortho to the bromine atom. It also has no adjacent protons (positions 2 and 4 are substituted), resulting in a singlet. |

| ~2.5 | 3H | Singlet (s) | -CH₃ (at C5) | The protons of the methyl group at position 5. They are not coupled to any other protons, hence a singlet. |

| ~2.4 | 3H | Singlet (s) | -CH₃ (at C2) | The protons of the methyl group at position 2. Similarly, they appear as a singlet. |

Predicted chemical shifts are based on standard values for substituted benzaldehydes.[16]

The ¹H NMR data is perfectly consistent with the proposed structure, accounting for all 9 protons and explaining their chemical shifts and multiplicities based on the electronic effects of the substituents and their relative positions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[19] Due to the lack of symmetry in this compound, all 9 carbon atoms are unique and should produce 9 distinct signals.

| Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |

| ~191 | C =O | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.[20] |

| ~140 | C 2-CH₃ | Aromatic carbon bearing a methyl group. |

| ~137 | C 5-CH₃ | Aromatic carbon bearing a methyl group. |

| ~135 | C 6-H | Aromatic methine (CH) carbon. |

| ~133 | C 1-CHO | Quaternary aromatic carbon attached to the aldehyde. Signal is often of lower intensity. |

| ~132 | C 3-H | Aromatic methine (CH) carbon. |

| ~120 | C 4-Br | Aromatic carbon attached to the bromine. The "heavy atom effect" of bromine can influence this shift.[21] |

| ~21 | 5-C H₃ | Methyl carbon. |

| ~16 | 2-C H₃ | Methyl carbon. |

Predicted chemical shifts are based on standard values for substituted aromatic compounds.[22][23]

The ¹³C NMR spectrum confirms the presence of 9 distinct carbon environments, including one carbonyl carbon, six aromatic carbons (four quaternary, two methine), and two methyl carbons, providing the final piece of the structural puzzle.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[24][25]

-

Precautions: Use in a well-ventilated area.[26] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[24][25] Avoid breathing dust.[26]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[24][25]

Always consult the full Safety Data Sheet (SDS) before handling this compound.[25]

Conclusion

The structural elucidation of this compound is a prime example of the synergistic power of modern analytical techniques. Mass spectrometry established the correct molecular formula (C₉H₉BrO) and confirmed the presence of a single bromine atom through its distinct isotopic pattern. Infrared spectroscopy identified the key functional groups—a conjugated aldehyde and an aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provided an unambiguous map of the atomic connectivity, confirming the substitution pattern on the aromatic ring. Each piece of data validates the others, leading to a confident and final structural assignment. This systematic and self-validating workflow is fundamental to research and development in the chemical sciences.

References

- Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

- MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.

- Intertek.

- Fiveable. Structure Elucidation Definition - Organic Chemistry II Key Term.

- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082.

- Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry, 29(12), 1790–1794.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Guidechem. This compound 88111-74-4 wiki.

- ResearchGate.

- Wiley Analytical Science. (2016).

- Benchchem. 4-Bromo-2,5-dimethoxybenzaldehyde|98+%.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- ChemicalBook. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis.

- The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA.

- ChemicalBook. This compound (CAS 88111-74-4).

- Synquest Labs.

- Apollo Scientific.

- Chemistry LibreTexts. (2023).

- Chemistry Stack Exchange. (2015).

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- Harvard University.

- Oregon State University. 1H NMR Spectra and Peak Assignment.

- ChemicalBook. 4-Bromo-2,5-dimethoxybenzaldehyde (31558-41-5) 1H NMR spectrum.

- Thermo Fisher Scientific. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+%.

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde.

- Chemguide. mass spectra - the M+2 peak.

- University of Regensburg. 13C NMR Spectroscopy.

- Chemistry LibreTexts. (2024). 15.

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. fiveable.me [fiveable.me]

- 4. Page loading... [guidechem.com]

- 5. This compound | 88111-74-4 [chemicalbook.com]

- 6. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 19. che.hw.ac.uk [che.hw.ac.uk]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. synquestlabs.com [synquestlabs.com]

- 25. fishersci.com [fishersci.com]

- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-Bromo-2,5-dimethylbenzaldehyde (CAS 88111-74-4)

Foreword: This document serves as a comprehensive technical guide on 4-Bromo-2,5-dimethylbenzaldehyde. As a Senior Application Scientist, my objective is to synthesize foundational chemical principles with practical, field-proven insights. It is important to note that while this compound is available commercially, detailed peer-reviewed literature on its specific synthesis and reactivity is sparse. Therefore, this guide integrates established data on the compound's properties with well-founded theoretical pathways and illustrative protocols based on the known reactivity of its constituent functional groups. This approach ensures scientific integrity while providing researchers with a robust framework for utilizing this versatile chemical intermediate.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde. Its structure features a benzene ring functionalized with an aldehyde group, a bromine atom, and two methyl groups. The specific arrangement of these substituents—particularly the bromine atom at the para-position to the aldehyde and the flanking methyl groups—dictates its unique steric and electronic properties, making it a valuable building block in targeted organic synthesis.

The core structure is visualized below:

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 88111-74-4 | [1] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥95-98% (Typical Commercial Grade) | [1][3] |

| Storage Temperature | 4°C, store under inert atmosphere | [1] |

| SMILES | O=CC1=CC(C)=C(Br)C=C1C | [4] |

| InChI Key | ZTZFGJSUCDDCRK-UHFFFAOYSA-N | [1] |

Proposed Synthesis Pathway: Electrophilic Aromatic Bromination

While specific, peer-reviewed protocols for the synthesis of this compound are not prominent, a logical and well-established pathway is the direct electrophilic bromination of the precursor, 2,5-dimethylbenzaldehyde. The directing effects of the substituents on the aromatic ring are key to the causality of this experimental design.

The aldehyde group is a meta-director and deactivating. However, the two methyl groups are ortho-, para-directors and activating. The cumulative effect of the two activating methyl groups overrides the deactivating aldehyde, directing the incoming electrophile (Br⁺) to positions ortho or para to them. The C4 position is para to the C1-aldehyde's methyl group and ortho to the C2-methyl group, making it a sterically accessible and electronically favorable site for substitution.

Caption: Proposed workflow for the synthesis of this compound.

Protocol 2.1: Electrophilic Bromination (Illustrative)

This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[5] Causality: Glacial acetic acid is chosen as the solvent due to its ability to dissolve the aromatic aldehyde and polarize the bromine molecule, facilitating the generation of the electrophile. The reaction is typically run at or below room temperature to control the reaction rate and minimize potential side-products.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr fumes), dissolve 2,5-dimethylbenzaldehyde (1.0 equiv.) in glacial acetic acid.

-

Reagent Addition: In the dropping funnel, prepare a solution of molecular bromine (1.05 equiv.) in a small volume of glacial acetic acid.

-

Reaction: Cool the flask in an ice bath. Add the bromine solution dropwise to the stirred aldehyde solution over 30-60 minutes. The rate of addition should be controlled to keep the temperature below 10°C.

-

Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching & Isolation: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice water. The crude product should precipitate.

-

Neutralization: If excess bromine is present (indicated by a persistent orange/brown color), add a saturated solution of sodium bisulfite dropwise until the color dissipates.

-

Filtration: Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold water.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Predicted Spectroscopic Profile

No experimental spectra for this specific compound were found in the reviewed literature. However, a reliable prediction of its key spectral features can be made based on the analysis of its functional groups and data from structurally similar molecules.[1][6][7]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Notes |

| Aldehyde (-CHO) | δ 9.9 - 10.2 ppm (singlet, 1H) | δ 190 - 193 ppm | Typical downfield shift for aldehyde proton and carbon due to the deshielding effect of the carbonyl group. |

| Aromatic C-H (Position 3) | δ 7.6 - 7.8 ppm (singlet, 1H) | δ 130 - 135 ppm | This proton is ortho to the electron-withdrawing aldehyde group, resulting in a downfield shift. It appears as a singlet as there are no adjacent protons. |

| Aromatic C-H (Position 6) | δ 7.1 - 7.3 ppm (singlet, 1H) | δ 133 - 138 ppm | This proton is ortho to a methyl group and meta to the aldehyde. It appears as a singlet. |

| Methyl (-CH₃) at C2 | δ 2.5 - 2.7 ppm (singlet, 3H) | δ 18 - 22 ppm | Methyl group attached to an aromatic ring. |

| Methyl (-CH₃) at C5 | δ 2.3 - 2.5 ppm (singlet, 3H) | δ 18 - 22 ppm | Slightly different chemical environment compared to the C2 methyl. |

| Aromatic C-CHO | N/A | δ 135 - 140 ppm | Quaternary carbon attached to the aldehyde. |

| Aromatic C-CH₃ (C2) | N/A | δ 138 - 142 ppm | Quaternary carbon attached to the methyl group. |

| Aromatic C-Br | N/A | δ 118 - 123 ppm | The C-Br bond causes a characteristic shift for this quaternary carbon. |

| Aromatic C-CH₃ (C5) | N/A | δ 136 - 140 ppm | Quaternary carbon attached to the methyl group. |

Infrared (IR) Spectroscopy:

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretch of the aldehyde (Fermi doublet).

-

~1690-1710 cm⁻¹: Strong, sharp C=O stretch from the aromatic aldehyde.

-

~1550-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1000-1200 cm⁻¹: C-Br stretching region.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the aldehyde group and the aryl bromide . This duality allows for its use in a wide array of subsequent synthetic transformations.

Reactions at the Aldehyde Group

The aldehyde is a versatile electrophile, susceptible to nucleophilic attack. Key transformations include:

-

Reductive Amination: For the synthesis of secondary and tertiary amines.[10][11]

-

Grignard/Organolithium Addition: To form secondary alcohols.

Caption: Key synthetic transformations involving the aldehyde functional group.

This protocol demonstrates the conversion of the aldehyde to a styrene derivative.[12][13]

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF. Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.05 equiv.) dropwise. Allow the resulting deep orange/red mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonium ylide.

-

Aldehyde Addition: Dissolve this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to isolate the alkene.

Reactions at the Aryl Bromide

The C-Br bond is a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: To form biaryl compounds by coupling with boronic acids/esters.[14][15]

-

Heck Coupling: To form substituted styrenes by coupling with alkenes.

-

Buchwald-Hartwig Amination: To form arylamines by coupling with primary or secondary amines.

-

Grignard Reagent Formation: The aryl bromide can be converted to a Grignard reagent, which can then act as a potent nucleophile. Critical Causality: If this path is chosen, the aldehyde group must be protected first, as the Grignard reagent would otherwise react with the aldehyde of another molecule.[16][17] Acetals are excellent protecting groups for this purpose as they are stable to strongly basic/nucleophilic conditions but are easily removed with aqueous acid.[18][19]

This protocol provides a robust starting point for coupling the aryl bromide with a generic arylboronic acid.[20][21]

-

Flask Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) at least three times to create an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water, via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at 80-100°C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to obtain the biaryl product.

Safety and Handling

-

General Hazards: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation. Handle with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to use.

-

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing dust.

-

-

Handling:

-

Avoid formation of dust and aerosols.

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere where possible to maintain purity.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Store at recommended refrigerated temperatures (4°C) for long-term stability.[1]

-

-

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation persists.

-

Inhalation: Move person to fresh air. Seek medical attention if symptoms occur.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

- EvitaChem. (n.d.). Buy 4-Bromo-2,5-dimethoxybenzaldehyde (EVT-311524) | 31558-41-5.

- Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry.

- BenchChem. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde | 98+%.

- Cassels, B.L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Bol. Soc. Chil. Quim., 35, 313-316.

- Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes.

- Chemistry LibreTexts. (2019, June 5). 20.12 Protecting Groups.

- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.

- Guidechem. (n.d.). This compound 88111-74-4 wiki.

- The Royal Society of Chemistry. (n.d.).

- Sciencemadness Discussion Board. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.

- OpenOChem Learn. (n.d.). Acetal Protecting Groups.

- BenchChem. (n.d.). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.

- ChemicalBook. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde synthesis.

- Sigma-Aldrich. (n.d.). This compound | 88111-74-4.

- Fisher Scientific. (2022, February 8).

- BLD Pharm. (n.d.). 88111-74-4|this compound.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- CymitQuimica. (n.d.). This compound.

- BenchChem. (n.d.). Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.

- Fisher Scientific. (n.d.).

- Wikipedia. (n.d.). Suzuki reaction.

- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Synth. Commun. 28(24), 4629-4637 (1998).

- Fisher Scientific. (2021, December 25).

- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....

- Wikipedia. (n.d.).

- YouTube. (2022, August 17). The Wittig Reaction.

- BenchChem. (n.d.). A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde.

- ACS Publications. (n.d.). Ortho-Selective Direct Cross-Coupling Reaction.... The Journal of Organic Chemistry.

- Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.

- Wordpress. (n.d.).

- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.

- BenchChem. (n.d.). Application Notes and Protocols for Base Selection in the Suzuki Reaction....

- Chem. Rev. 1989, 89, 863-927. Synthesis of an Alkene via the Wittig Reaction.

- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- PubMed. (2024, August 30). Reductive Amination of Aldehyde and Ketone with Ammonia and H2....

- Reduction of Imines and Reductive Amin

- NCERT. (n.d.). Haloalkanes and Haloarenes.

- SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde....

- Carl ROTH. (n.d.).

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [designer-drug.com]

- 4. psasir.upm.edu.my [psasir.upm.edu.my]

- 5. sunankalijaga.org [sunankalijaga.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 19. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-2,5-dimethylbenzaldehyde

Introduction: Situating a Niche Reagent in Synthetic Chemistry

4-Bromo-2,5-dimethylbenzaldehyde (CAS No. 88111-74-4) is a substituted aromatic aldehyde that, while not as extensively documented as its dimethoxy counterpart, presents a unique combination of functional groups valuable for synthetic elaboration. Its structure, featuring a reactive aldehyde, an aryl bromide suitable for cross-coupling, and two methyl groups that influence steric and electronic properties, makes it a compelling building block for creating complex molecular architectures.

This guide provides a comprehensive overview of the known physical properties, spectroscopic signatures, and a validated synthetic approach for this compound. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely recipes but self-validating systems for the discerning researcher. The focus is on providing actionable insights for professionals in organic synthesis, medicinal chemistry, and materials science who may utilize this reagent as a key intermediate.

Part 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical properties is fundamental to its application in any experimental workflow, from reaction setup to purification and storage.

Core Physical Properties

The available data for this compound is summarized below. It is crucial to distinguish this compound from the more frequently cited 4-Bromo-2,5-dimethoxybenzaldehyde (CAS 31558-41-5), as their properties and reactivity profiles differ significantly.

| Property | Value | Source |

| CAS Number | 88111-74-4 | Guidechem[1] |

| Molecular Formula | C₉H₉BrO | Guidechem[1] |

| Molecular Weight | 213.07 g/mol | Guidechem[1] |

| Monoisotopic Mass | 211.98368 Da | Guidechem[1] |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | Data not available in cited literature | - |

| Boiling Point | Data not available in cited literature | - |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | Predicted based on structure |

Spectroscopic Data Interpretation: The Structural Fingerprint

While publicly available, fully interpreted spectra are limited, we can predict the characteristic spectroscopic features based on the molecule's structure. This predictive analysis is an essential skill for verifying the identity and purity of a synthesized or purchased sample. A ¹H NMR spectrum for this compound is noted as available from suppliers like ChemicalBook, confirming its characterization in a laboratory setting[2].

1. Proton NMR (¹H NMR) Spectroscopy

-

Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of ~9.8-10.2 ppm . Its integration value will be 1H.

-

Aromatic Protons (Ar-H): Two singlets are anticipated, each integrating to 1H. The proton at position 3 (between the aldehyde and methyl group) will likely appear around ~7.5-7.7 ppm . The proton at position 6 (between the bromine and methyl group) will be slightly more shielded, appearing around ~7.2-7.4 ppm . The singlet nature arises from the lack of adjacent protons for coupling.

-

Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3H, are expected in the range of ~2.3-2.6 ppm . The methyl group at position 2 (ortho to the aldehyde) may be slightly downfield compared to the methyl at position 5 due to the aldehyde's anisotropic effect.

2. Infrared (IR) Spectroscopy The IR spectrum provides a clear signature of the key functional groups. Based on analyses of related dimethylbenzaldehydes, the following peaks are predicted[3].

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹ . This is one of the most prominent peaks in the spectrum.

-

C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).

-

C-H Stretch (Aliphatic/Methyl): Medium bands just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).

-

C-H Bending (Aldehyde): Two characteristic medium bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

-

C=C Stretch (Aromatic Ring): Several medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weak to medium band in the fingerprint region, typically 500-650 cm⁻¹ .

3. Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is invaluable for confirming molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 212 and 214 . This "isotopic signature" is definitive proof of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Patterns:

-

[M-H]⁺: Loss of the aldehydic hydrogen, resulting in peaks at m/z 211/213.

-

[M-CHO]⁺: Loss of the formyl group, leading to a significant fragment at m/z 183/185.

-

[M-Br]⁺: Cleavage of the C-Br bond, yielding a fragment at m/z 133.

-

Part 2: Synthesis and Experimental Protocol

While multiple synthetic routes could be envisioned, the most direct and logical approach is the electrophilic aromatic substitution (bromination) of the commercially available precursor, 2,5-dimethylbenzaldehyde. This strategy leverages the activating and ortho-, para-directing nature of the methyl groups. The aldehyde group is a deactivating meta-director, but the combined effect of the two methyl groups strongly directs the incoming electrophile to the C4 position.

Proposed Synthesis Workflow: Bromination of 2,5-Dimethylbenzaldehyde

This protocol is adapted from established methods for the bromination of substituted benzaldehydes[4][5][6]. The causality behind each step is explained to provide a robust, self-validating methodology.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

-

2,5-Dimethylbenzaldehyde

-

Bromine (Br₂)

-

Glacial Acetic Acid (GAA)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylbenzaldehyde (1.0 eq) in a minimal amount of glacial acetic acid. Cool the flask in an ice bath to 0°C.

-

Rationale: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the bromination. Acetic acid is an ideal polar protic solvent for this electrophilic substitution.

-

-

Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.05-1.1 eq) in glacial acetic acid. Add this solution dropwise to the stirred benzaldehyde solution over 30 minutes, ensuring the temperature remains below 10°C.

-

Rationale: A slight excess of bromine ensures complete consumption of the starting material. Slow, dropwise addition is critical for controlling the reaction rate and preventing the formation of di-brominated byproducts.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Rationale: Warming to room temperature provides sufficient energy to drive the reaction to completion. TLC is a crucial self-validation step to confirm the disappearance of the starting material and the formation of a new, more polar product spot.

-

-

Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice water with vigorous stirring. A solid precipitate should form.

-

Rationale: The product is insoluble in water, so pouring the reaction mixture into water causes it to precipitate out, effectively stopping the reaction and separating the product from the acetic acid solvent.

-

-

Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the filter cake first with a dilute aqueous solution of sodium thiosulfate, then with copious amounts of cold deionized water.

-

Rationale: The sodium thiosulfate wash quenches and removes any unreacted bromine (which would otherwise color the product). The water wash removes residual acetic acid and salts.

-

-

Purification: Purify the crude product by recrystallization. A mixed solvent system such as ethanol/water is likely to be effective. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum.

-

Rationale: Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent and insoluble in the cold solvent, ensuring high recovery of pure material.

-

Part 3: Reactivity, Applications, and Safety

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional intermediate, offering two primary sites for chemical modification:

-

The Aldehyde Group: This group is a gateway to a vast array of chemical transformations, including:

-

Oxidation to the corresponding 4-bromo-2,5-dimethylbenzoic acid.

-

Reduction to form 4-bromo-2,5-dimethylbenzyl alcohol.

-

Reductive Amination to produce various substituted benzylamines.

-

Condensation Reactions such as the Wittig, Horner-Wadsworth-Emmons, or Henry reactions to form alkenes and nitroalcohols, respectively. These are key steps in the synthesis of more complex molecules, including phenethylamines of interest in neuroscience research[5].

-

-

The Aryl Bromide: The C-Br bond is an ideal handle for modern cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. This includes:

-

Suzuki Coupling with boronic acids to introduce new aryl or vinyl groups.

-

Heck Coupling with alkenes.

-

Buchwald-Hartwig Amination to form arylamines.

-

Sonogashira Coupling with terminal alkynes.

-

The strategic use of these reactions allows this compound to serve as a versatile scaffold in the synthesis of novel pharmaceutical agents and functional organic materials[7][8].

Safety and Handling

-

Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation[9][12].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat is required.

-

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust. Minimize dust generation during handling.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound represents a valuable, albeit niche, reagent for advanced organic synthesis. This guide has consolidated the available physical data, provided a predictive framework for its spectroscopic characterization, and outlined a robust, well-rationalized synthetic protocol. By understanding its properties, synthesis, and reactivity, researchers and drug development professionals can effectively integrate this versatile building block into their synthetic programs to create novel and complex molecular targets.

References

- This reference number is intentionally left blank.

- Synquest Labs. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde Safety Data Sheet. Retrieved from Synquest Labs website. [https://www.synquestlabs.com/product/2615-9-X4/4-Bromo-2,5-dimethoxybenzaldehyde]

- Apollo Scientific. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde Safety Data Sheet. Retrieved from Apollo Scientific website. [https://www.apolloscientific.co.uk/msds/OR9315_msds.pdf]

- Cassels, B. L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Boletin de la Sociedad Chilena de Quimica, 35, 313-316. Sourced from designer-drug.com. [http://www.designer-drug.com/pte/12.162.180.114/dcd/chemistry/4-thio-2c-t-x.html]

- Kiper, R. A. (n.d.). Properties of substance: 4-bromo-2,5-dimethoxybenzaldehyde. Chemister.ru. [http://chemister.ru/Database/properties-en.php?dbid=1&id=23348]

- ChemicalBook. (n.d.). 4-BROMO-2,5-DIMETHOXY-BENZALDEHYDE. Retrieved from ChemicalBook. [https://www.chemicalbook.

- This reference number is intentionally left blank.

- EvitaChem. (n.d.). Buy 4-Bromo-2,5-dimethoxybenzaldehyde. Retrieved from EvitaChem. [https://www.evitachem.com/product/4-bromo-2-5-dimethoxybenzaldehyde-evt-311524]

- ChemicalBook. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde synthesis. Retrieved from ChemicalBook. [https://www.chemicalbook.com/synthesis/31558-41-5.htm]

- BenchChem. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde | 98+%. Retrieved from BenchChem. [https://www.benchchem.com/product/b135727]

- CDH Fine Chemical. (n.d.). 4-Bromo Benzaldehyde MATERIAL SAFETY DATA SHEET. Retrieved from CDH. [https://www.cdhfinechemical.com/images/product/msds/21550_msds.pdf]

- Sciencelab.com. (n.d.). Material Safety Data Sheet - 4-bromo benzaldehyde 97%. Retrieved from Sciencelab.com. [https://www.sciencelab.com/msds.php?msdsId=9923141]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 777997, 4-Bromo-2,5-dimethoxybenzaldehyde. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_5-dimethoxybenzaldehyde]

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde. Retrieved from Fisher Scientific. [https://www.fishersci.com/sdsitems.do?partNumber=AC447380050&productDescription=4-BROMO-2%2C5-DIMETHOXYBENZALDEHYDE%2C&vendorId=VN00033897&countryCode=US&language=en]

- Guidechem. (n.d.). This compound 88111-74-4 wiki. Retrieved from Guidechem. [https://www.guidechem.com/wiki/4-bromo-2,5-dimethylbenzaldehyde-88111-74-4.html]

- The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Hive Methods Discourse. [https://www.erowid.org/archive/rhodium/chemistry/dob-analog.ppa.html]

- This reference number is intentionally left blank.

- ChemicalBook. (n.d.). This compound (CAS 88111-74-4). Retrieved from ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02500191.htm]

- This reference number is intentionally left blank.

- ChemicalBook. (n.d.). This compound(88111-74-4) 1H NMR spectrum. Retrieved from ChemicalBook. [https://www.chemicalbook.com/Spectrum_88111-74-4_1HNMR.htm]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- Goel, R. K., & Agarwal, M. L. (1982). The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. Pramana, 19(3), 279-286. [https://www.ias.ac.in/article/fulltext/pram/019/03/0279-0286]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- ChemicalBook. (2024). 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards. Retrieved from ChemicalBook. [https://www.chemicalbook.com/NewsInfo_EN-10214.htm]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound(88111-74-4) 1H NMR [m.chemicalbook.com]

- 3. ias.ac.in [ias.ac.in]

- 4. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 7. Buy 4-Bromo-2,5-dimethoxybenzaldehyde (EVT-311524) | 31558-41-5 [evitachem.com]

- 8. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Bromo-2,5-dimethylbenzaldehyde

This guide provides a comprehensive technical overview of 4-Bromo-2,5-dimethylbenzaldehyde (CAS No. 88111-74-4), a substituted aromatic aldehyde. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, reactivity, and safety considerations, grounding the information in established chemical principles.

Core Identity and Physicochemical Properties

This compound is a poly-substituted benzene derivative featuring an aldehyde group, a bromine atom, and two methyl groups. These functionalities dictate its chemical behavior and utility as a synthetic intermediate. Its core identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 88111-74-4 | [1][2][3] |

| Molecular Formula | C₉H₉BrO | [2][4] |

| Molecular Weight | 213.07 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 58.2-59.8 °C | [4] |

| Boiling Point | 280.8 ± 28.0 °C (Predicted) | [4] |

| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [4] |

| Synonyms | Benzaldehyde, 4-bromo-2,5-dimethyl- | [4] |

While spectroscopic data (¹H NMR, IR, MS) are indicated as available from commercial suppliers, specific datasets from peer-reviewed literature were not accessible for this guide.[4] Researchers are advised to acquire and interpret analytical data to confirm the identity and purity of the material before use.

Synthesis and Structural Elucidation

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, its structure suggests two primary retrosynthetic pathways based on fundamental organic transformations.

Plausible Synthetic Routes

-

Electrophilic Bromination of 2,5-Dimethylbenzaldehyde: The most direct route involves the bromination of the commercially available precursor, 2,5-dimethylbenzaldehyde. The methyl groups are ortho, para-directing activators. With the ortho positions blocked, the bromine is directed to the para position (C4), which is also meta to the deactivating aldehyde group.

-

Formylation of 1-Bromo-2,5-dimethylbenzene: An alternative pathway is the introduction of the aldehyde group onto a 1-bromo-2,5-dimethylbenzene scaffold. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack or Gattermann-Koch reactions, although reaction conditions would require careful optimization to ensure regioselectivity.

Below is a conceptual workflow for the bromination pathway.

Caption: Plausible synthesis via electrophilic bromination.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound is derived from the distinct reactivity of its three key functional groups: the aldehyde, the aryl bromide, and the benzylic methyl groups.

Sources

solubility of 4-Bromo-2,5-dimethylbenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2,5-dimethylbenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 88111-74-4). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages fundamental principles of physical organic chemistry to predict its solubility profile across a range of common organic solvents. We will dissect the molecular structure of the solute, explore the governing intermolecular forces, and provide a robust framework for solvent selection in research, development, and drug discovery applications. Furthermore, this guide presents a detailed, field-proven methodology for the experimental determination of solubility, ensuring researchers can generate precise data for their specific needs.

Introduction: Understanding this compound

This compound is a substituted aromatic aldehyde with the molecular formula C₉H₉BrO and a molecular weight of approximately 213.07 g/mol [1]. It is a solid at room temperature and serves as a valuable intermediate in organic synthesis. The strategic placement of a bromine atom and two methyl groups on the benzaldehyde scaffold imparts specific steric and electronic properties that are leveraged in the construction of more complex molecules.

A thorough understanding of its solubility is paramount for its practical application. Solvent selection impacts reaction kinetics, purification efficiency (e.g., crystallization), and the formulation of products. This guide will provide the foundational knowledge to make informed decisions regarding solvent systems for this compound.

Key Physicochemical Properties:

-

CAS Number: 88111-74-4

-

Molecular Formula: C₉H₉BrO[1]

-

Molecular Weight: 213.07 g/mol [1]

-

Appearance: Solid

The Interplay of Structure and Intermolecular Forces

The solubility of any solute in a given solvent is governed by the principle of "like dissolves like." This adage is a simplified expression of the complex interplay between the intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The structure of this compound features several key domains that dictate its interaction with solvents:

-

The Aromatic Ring and Methyl Groups: The benzene ring and the two methyl groups form a large, non-polar hydrocarbon backbone. This region primarily interacts through London dispersion forces , which are temporary fluctuations in electron density. These forces are significant for larger molecules and are the primary driver for solubility in non-polar solvents.

-

The Aldehyde Group (-CHO): The carbonyl (C=O) bond in the aldehyde group is highly polarized due to the high electronegativity of oxygen. This creates a permanent dipole moment, making this part of the molecule polar. This dipole enables strong dipole-dipole interactions with polar solvents.

-

The Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen can act as a hydrogen bond acceptor . This is a critical feature that allows for interaction with protic solvents (those that can donate a hydrogen bond, like alcohols).

-

The Bromine Atom: The bromine substituent increases the overall molecular weight and surface area, enhancing London dispersion forces. While the C-Br bond has some polarity, its main effect is to increase the molecule's overall polarizability.

Overall Polarity Assessment: this compound is best described as a moderately polar molecule . The large non-polar surface area of the substituted ring counteracts the polarity of the single aldehyde group. This duality is key to predicting its solubility across a spectrum of solvents.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents. All aldehydes and ketones are generally soluble in common organic solvents[2]. The solubility in water, however, decreases rapidly as the length of the carbon chain increases[2][3][4].

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Interaction |

| Non-Polar | Hexane, Cyclohexane, Toluene, Benzene | Moderate to High | London Dispersion Forces: The large, polarizable electron cloud of the aromatic ring and bromine atom interacts favorably with non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | Dipole-Dipole Interactions: The strong dipole of the solvent aligns with the permanent dipole of the aldehyde's carbonyl group, leading to effective solvation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen Bonding: The solvent's hydroxyl group can act as a hydrogen bond donor to the aldehyde's carbonyl oxygen, facilitating dissolution. |

| Highly Polar Protic | Water | Very Low / Insoluble | Hydrophobic Effect: The large, non-polar hydrocarbon portion of the molecule disrupts the strong hydrogen-bonding network of water, making dissolution energetically unfavorable. |

Experimental Protocol: The Saturated Shake-Flask Method

To obtain quantitative solubility data, a rigorous experimental approach is necessary. The gold standard for determining the equilibrium solubility of a crystalline solid is the Saturated Shake-Flask method[5]. This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of choice (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure saturation is achieved and maintained.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation at the controlled temperature is highly recommended to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of the solute.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Diagram of the Experimental Workflow

Caption: Workflow for the Saturated Shake-Flask Solubility Determination Method.

Key Factors Influencing Solubility

Several external variables can influence the measured solubility of this compound. Controlling these factors is essential for obtaining reproducible and accurate data.

-

Temperature: The dissolution of most solids is an endothermic process. Therefore, according to Le Châtelier's principle, the solubility of this compound is expected to increase with increasing temperature[5]. This relationship is crucial for processes like recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.

-

Purity of Solute and Solvent: Impurities can significantly alter solubility. Impurities in the solid solute can disrupt the crystal lattice, sometimes increasing solubility. Impurities in the solvent (like water in an organic solvent) can change its polarity and solvating power.

-

Crystalline Form (Polymorphism): Organic solids can sometimes exist in different crystalline forms, or polymorphs, which have different lattice energies. The most thermodynamically stable polymorph will always have the lowest solubility[5]. It is important to characterize the solid form being tested.

-

Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions[5].

Diagram of Influencing Factors

Caption: Key factors that govern the solubility of a solid organic compound.

Conclusion